7-Fluoro-6-hydroxyisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(11)2-1-4-3-10-8(12)6(4)7/h1-2,11H,3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGHQIBYWKTWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)O)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668945 | |
| Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-32-4 | |
| Record name | 7-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluoro 6 Hydroxyisoindolin 1 One
Retrosynthetic Strategies and Target Molecule Disconnection
A primary retrosynthetic approach for 7-fluoro-6-hydroxyisoindolin-1-one involves the disconnection of the lactam ring. This leads back to a suitably substituted 2-(cyanomethyl)benzoic acid derivative. This strategy hinges on the formation of the isoindolinone ring through an intramolecular cyclization of a precursor that already contains the necessary carbon framework and nitrogen source.
A key intermediate in this approach is a substituted aryl ester-nitrile. Current time information in Bangalore, IN. The synthesis then focuses on the assembly of this intermediate, which can be achieved through several established organic reactions. This common intermediate strategy allows for flexibility in the synthesis of various substituted 6-hydroxyisoindolin-1-ones by focusing on the synthesis of the appropriately substituted aryl ester-nitrile precursor. Current time information in Bangalore, IN.
Precursor Synthesis and Functionalization
The successful synthesis of this compound relies heavily on the preparation of appropriately functionalized precursors. These precursors must contain the aromatic ring with the correct substitution pattern to facilitate the formation of the final product.
Preparation of ortho-Substituted Benzoic Acid Derivatives
A crucial step in the synthesis is the preparation of an ortho-substituted benzoic acid derivative that bears the necessary fluorine and a protected hydroxyl group. A common starting material for this route is 2-fluoro-3-methoxy-benzaldehyde. Current time information in Bangalore, IN.
The synthesis proceeds through the following key steps:
Oxidation: The commercially available 2-fluoro-3-methoxy-benzaldehyde is first oxidized to its corresponding benzoic acid, 2-fluoro-3-methoxybenzoic acid. This transformation can be achieved in high yield. Current time information in Bangalore, IN.
Regioselective Bromination: The resulting acid undergoes regioselective bromination to introduce a bromine atom at the position that will eventually become the point of cyclization. This is typically achieved using a bromine/acetic acid mixture in water. Current time information in Bangalore, IN.
Esterification: The bromo-fluoro acid is then converted to its corresponding methyl ester. A common method for this esterification is treatment with trimethylsilyldiazomethane. Current time information in Bangalore, IN.
Cyanation: The bromo group on the ester is then displaced with a cyanide group, often using copper(I) cyanide in a Rosenmund-von Braun reaction. This step introduces the nitrile functionality necessary for the subsequent cyclization. Current time information in Bangalore, IN.
This sequence of reactions provides the key 2-cyano-3-fluoro-4-methoxy-benzoic acid methyl ester intermediate, ready for cyclization.
Approaches to Phthalimide (B116566) and Isobenzofuranone Intermediates
Alternative strategies for the synthesis of isoindolinones involve the use of phthalimide or isobenzofuranone intermediates.
From Phthalimides: Substituted phthalimides can serve as precursors to isoindolinones. The reduction of one of the carbonyl groups of a phthalimide derivative can lead to the formation of a 3-hydroxyisoindolin-1-one, which can be further transformed. For instance, the electrochemical reduction of cyclic imides can be controlled to produce hydroxylactams.
From Isobenzofuranones: Isobenzofuranones, also known as phthalides, can be converted to isoindolinones. For example, the reaction of 3-alkylideneisobenzofuran-1(3H)-ones with primary amines can generate 3-hydroxyisoindolinones in situ. organic-chemistry.org These intermediates can then be further reacted to yield the desired isoindolinone products. organic-chemistry.org An ultrasonic-assisted synthesis has been reported for the efficient conversion of (Z)-3-benzylideneisobenzofuran-1(3H)-one to the corresponding isoindolinone. organic-chemistry.org
Introduction of the Hydroxyl Group
The introduction of the hydroxyl group at the C-6 position is a critical step and can be achieved either by deprotection of a precursor with a protected hydroxyl group or by direct hydroxylation of the aromatic ring.
Regioselective Hydroxylation of Aromatic Rings
Direct regioselective hydroxylation of an aromatic ring presents a more atom-economical approach. While specific examples for the direct hydroxylation of a 7-fluoroisoindolin-1-one (B1446763) are not prevalent in the literature, general methods for the ortho-hydroxylation of benzoic acids exist. For instance, iron-assisted hydroxylation of benzoic acid to salicylic (B10762653) acid using hydrogen peroxide has been reported. Such methods could potentially be adapted for the regioselective hydroxylation of a 7-fluoroisoindolin-1-one precursor, although the directing effects of the existing substituents would need to be carefully considered.
Nucleophilic Introduction of Oxygen Functionality
The introduction of the hydroxyl group can also be achieved via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. In the primary synthetic route described, the hydroxyl group is introduced via the demethylation of a methoxy (B1213986) group.
Hydrolysis and Deprotection Strategies
The final step in the synthesis of this compound often involves the deprotection of a precursor molecule to unveil the hydroxy group. A common strategy is the cleavage of a methyl ether, a protecting group for the phenol (B47542), to yield the final product.
One documented synthesis of this compound utilizes boron tribromide (BBr₃) in dichloromethane (B109758) (DCM) for this purpose. The precursor, 7-fluoro-6-methoxy-2,3-dihydro-isoindol-1-one, is treated with BBr₃ to afford the desired 7-fluoro-6-hydroxy-2,3-dihydro-isoindol-1-one in an 80% yield. This method is a standard procedure for the demethylation of aryl methyl ethers.
In the broader context of isoindolinone synthesis, various deprotection strategies are employed depending on the protecting groups used. For instance, the saponification of a corresponding phenol ester is another viable method to generate the hydroxyl group. researchgate.net The choice of the deprotection agent and conditions is crucial to ensure the integrity of the isoindolinone core and other functional groups present in the molecule.
Introduction of the Fluorine Atom
In a reported synthesis of this compound, the fluorine atom is introduced at the very beginning of the synthetic sequence. The synthesis commences with the commercially available 2-fluoro-3-methoxy-benzaldehyde. This starting material already contains the fluorine atom in the desired position, which is then carried through the subsequent reaction steps of oxidation, amidation, and cyclization to form the final isoindolinone ring system.
Regioselective Fluorination of Aromatic Systems
Achieving regioselectivity in the fluorination of aromatic systems is a significant challenge in organic synthesis. For the synthesis of this compound, if the fluorine is not introduced from the start, a regioselective fluorination of the 6-hydroxyisoindolin-1-one (B1365024) core would be required. While direct regioselective fluorination of this specific molecule is not widely documented, related regioselective halogenations provide a proof of concept. For example, 6-hydroxy-2,3-dihydro-isoindol-1-one can be regioselectively chlorinated at the 7-position with N-chlorosuccinimide (NCS) in acetonitrile. This suggests that a similar regioselective fluorination could be achievable with a suitable electrophilic fluorinating agent, directed by the existing functional groups on the aromatic ring. The development of I(I)/I(III) catalysis has also enabled highly regioselective fluorination of unactivated allenes, showcasing the potential for developing catalytic systems for regioselective aromatic fluorination. nih.govnih.govbohrium.comresearchgate.net
Electrophilic Fluorination Reagents and Protocols
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic and heterocyclic systems. sigmaaldrich.com A variety of electrophilic fluorinating reagents, often containing an N-F bond, are available for this purpose. wikipedia.org These reagents are generally safer and easier to handle than elemental fluorine. sigmaaldrich.com
Some of the most common electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄) : A highly effective and versatile reagent known for its stability and broad applicability. alfa-chemistry.com
N-Fluorobenzenesulfonimide (NFSI) : An economical and stable reagent with high fluorinating ability, soluble in many organic solvents. wikipedia.orgalfa-chemistry.com
N-Fluoropyridinium salts : Their reactivity can be tuned by modifying the substituents on the pyridine (B92270) ring. alfa-chemistry.com
The mechanism of electrophilic aromatic substitution with these reagents is thought to proceed through a polar SEAr mechanism. researchgate.net The choice of reagent and reaction conditions is critical for achieving the desired fluorination without side reactions. Nitromethane has been shown to act as an efficient Lewis base to activate electrophilic fluorination reagents, enhancing their reactivity. chinesechemsoc.org
| Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, versatile, widely used for fluorinating electron-rich aromatics. alfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, high fluorinating ability. wikipedia.orgalfa-chemistry.com |
| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by altering substituents on the pyridine ring. alfa-chemistry.com |
Nucleophilic Fluorination Methodologies
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for the introduction of fluorine onto an aromatic ring. This method typically involves the displacement of a good leaving group, such as a nitro or a halide group, by a fluoride (B91410) ion. For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups.
In the context of synthesizing this compound, a potential nucleophilic route could involve the synthesis of a 7-chloro or 7-nitro substituted 6-hydroxyisoindolin-1-one precursor, followed by a halogen exchange (Halex) or fluorodenitration reaction. rsc.org Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has proven to be a highly efficient fluorinating reagent for such nucleophilic aromatic fluorinations, often proceeding under mild conditions with high yields. researchgate.net Solid-state nucleophilic fluorination using potassium fluoride (KF) and a phase-transfer catalyst offers a more environmentally friendly alternative by avoiding high-boiling polar solvents. rsc.org
Electrochemical Fluorination Techniques
Electrochemical fluorination has emerged as a green and sustainable alternative to traditional methods. acs.org This technique avoids the use of hazardous fluorinating reagents and allows for precise control over the reaction through the applied electrode potential. technologypublisher.comnumberanalytics.com By tuning the potential, side reactions can be minimized, leading to higher yields and easier purification. technologypublisher.com
Electrochemical methods can be used for both direct fluorination and for generating fluorinating species in situ. nih.govrsc.org For aromatic compounds, electrochemical oxidation can generate an electron-poor carbon center, making it susceptible to nucleophilic attack by fluoride ions present in the electrolyte. nih.gov This method has been successfully applied to the fluorination of various aromatic compounds and holds promise for the synthesis of complex molecules like this compound. technologypublisher.comnumberanalytics.com
| Technique | Key Advantages | Relevant Applications |
|---|---|---|
| Direct Electrochemical Fluorination | Avoids hazardous reagents, precise control of reactivity, high efficiency. acs.orgtechnologypublisher.com | Synthesis of aromatic PET tracers, fluorinated pharmaceuticals. technologypublisher.comnumberanalytics.com |
| Cation Pool Method | Prevents over-oxidation of the product, allows for rapid late-stage fluorination. nih.gov | Radiofluorination of thioethers for PET tracer development. nih.gov |
Hypervalent Iodine-Mediated Fluorination Strategies
Hypervalent iodine reagents have gained prominence as powerful tools in modern fluorination chemistry. arkat-usa.orgcardiff.ac.uk Reagents such as (difluoroiodo)arenes can be generated in situ and used for a variety of fluorination reactions, including the fluorocyclization of unsaturated substrates. rsc.orgrsc.orgresearchgate.net These reagents often exhibit unique reactivity compared to other fluorinating agents. rsc.org
The combination of hypervalent iodine chemistry with electrochemistry provides a scalable and safe protocol for fluorination. rsc.org An iodoarene mediator can be anodically oxidized to a transient (difluoroiodo)arene, which then acts as the fluorinating agent. rsc.org This strategy has been successfully employed in a broad range of hypervalent iodine-mediated reactions, delivering products in high yields. rsc.org This approach could be a viable strategy for the late-stage fluorination of an appropriately substituted isoindolinone precursor.
Formation of the Isoindolin-1-one (B1195906) Lactam Ring
The crucial step in the synthesis of this compound is the formation of the γ-lactam ring, which is characteristic of the isoindolin-1-one structure. This is typically achieved through the cyclization of a suitably functionalized benzene (B151609) derivative.
A primary strategy for the synthesis of this compound involves an intramolecular cyclization of a precursor molecule containing both an amine and an ester or carboxylic acid functionality appropriately positioned on the aromatic ring. In a reported synthesis, the lactam ring is formed via the reduction of a nitrile group to a primary amine, which then spontaneously cyclizes onto an adjacent ester group.
The synthesis commences with 2-fluoro-3-methoxy-benzaldehyde, which undergoes oxidation to the corresponding benzoic acid. This intermediate is then regioselectively brominated. Following esterification, a cyano group is introduced via a Rosenmund-von Braun reaction, replacing the bromine atom. The pivotal cyclization step is then accomplished by the reduction of the nitrile. This reduction, often carried out with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, generates an in-situ aminomethyl group that readily undergoes intramolecular aminolysis of the neighboring ester to furnish the isoindolin-1-one ring system. The final step to obtain the target compound is the cleavage of the methoxy ether to unveil the hydroxyl group.
Table 1: Key Steps in the Intramolecular Cyclization Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Fluoro-3-methoxy-benzaldehyde | Oxidation | 2-Fluoro-3-methoxy-benzoic acid | 92 |
| 2 | 2-Fluoro-3-methoxy-benzoic acid | Bromine/Acetic Acid, Water | 6-Bromo-2-fluoro-3-methoxy-benzoic acid | - |
| 3 | 6-Bromo-2-fluoro-3-methoxy-benzoic acid | Trimethylsilyldiazomethane | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | 88 |
| 4 | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | Copper(I) cyanide, DMF | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | - |
| 5 | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | 10% Pd/C, H₂, Acid | 7-Fluoro-6-methoxyisoindolin-1-one hydrochloride | - |
| 6 | 7-Fluoro-6-methoxyisoindolin-1-one | Boron tribromide, DCM | This compound | 80 |
While a specific example for this compound is not detailed in the provided search results, the broader class of isoindolin-1-ones is frequently synthesized using transition metal-catalyzed reactions. These methods offer powerful and efficient routes to the lactam ring through the formation of carbon-carbon and carbon-nitrogen bonds.
Palladium catalysts are widely employed in the synthesis of isoindolinones. These reactions often involve the intramolecular coupling of an aryl halide with an amide or the C-H activation of a suitable precursor. For instance, palladium-catalyzed intramolecular C-H amidation has been developed for the synthesis of isoindolinones from 2-benzyl-N-mesylbenzamides. This particular method has the advantage of not requiring a stoichiometric oxidant. Another approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones, which are related structures. researchgate.net Although not directly applied to this compound in the available literature, these palladium-catalyzed methodologies represent a viable synthetic strategy.
A variety of other transition metals also catalyze the formation of isoindolin-1-one rings. These methods often provide alternative reactivity and substrate scope compared to palladium-based systems. While specific applications of these metals to the synthesis of this compound are not explicitly documented in the search results, general strategies include rhodium-catalyzed C-H activation and annulation reactions. The use of copper cyanide in the Rosenmund-von Braun reaction is a key step in a known synthesis of the title compound, highlighting the importance of copper-mediated transformations in this context.
In recent years, metal-free synthetic routes have gained significant attention due to their cost-effectiveness and reduced environmental impact. For the synthesis of isoindolin-1-ones, metal-free cascade reactions have been developed. nih.govbldpharm.com These reactions can involve the base-promoted cyclization of ortho-carbonyl-substituted benzonitriles with various nucleophiles. bldpharm.com Such methods allow for the construction of the isoindolin-one core with high atom economy by forming multiple bonds in a single operation. While a direct application to this compound is not reported, the principles of these cascade reactions could potentially be adapted for its synthesis.
Photochemical methods offer a unique approach to the synthesis of isoindolin-1-ones under mild conditions. One such method is the photodecarboxylative addition of carboxylates to phthalimides, which generates 3-substituted-3-hydroxyisoindolin-1-ones. bldpharm.com Another photochemical strategy involves the visible-light-mediated, metal-free synthesis of various isoindolinone derivatives from o-alkynylbenzamides through a radical cyclization cascade. bldpharm.com These photochemical routes provide access to functionalized isoindolinones and represent an alternative to traditional thermal methods.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. thieme-connect.com These reactions are advantageous for creating molecular diversity and are particularly relevant for the synthesis of heterocyclic scaffolds like isoindolinones. thieme-connect.comnih.gov
Several MCR approaches have been developed for the synthesis of the isoindolinone core structure. nih.gov One notable method involves the one-pot reaction of 2-carboxybenzaldehyde (B143210), nitriles or anilines, and a nucleophile. thieme-connect.com This metal-free, acid-mediated domino reaction proceeds through the formation of a C-C bond and two C-N bonds, yielding functionalized N-substituted isoindolinones in good to excellent yields. thieme-connect.comthieme-connect.de The process is considered environmentally friendly and provides a sustainable route to a diverse library of isoindolinone derivatives. thieme-connect.comthieme-connect.de
Another approach utilizes a three-component, catalyst-free reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites, often assisted by microwave irradiation. tandfonline.com This method has been shown to be effective for both batch and continuous flow synthesis of N-alkyl-isoindolinone phosphonates. tandfonline.com The Ugi reaction, a well-known MCR, has also been employed to synthesize a series of isoindolinone compounds, which in some cases are followed by further reactions like Suzuki and Diels-Alder to generate a diverse set of products. nih.gov
While these methods demonstrate the versatility of MCRs in constructing the isoindolinone framework, the direct synthesis of this compound via a reported MCR is not explicitly detailed in the reviewed literature. However, the existing methodologies provide a strong foundation for designing a convergent synthesis for this specific compound by selecting appropriately substituted starting materials.
Amidation and Lactamization Protocols
The formation of the lactam ring is a crucial step in the synthesis of isoindolinones. This is typically achieved through intramolecular amidation or lactamization of a suitable precursor. A common strategy involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with an appropriate amine. organic-chemistry.org
Palladium-catalyzed C-H carbonylation of primary benzylamines, where the amino group acts as a directing group, provides a direct route to benzolactams under atmospheric pressure of carbon monoxide. organic-chemistry.org Furthermore, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient pathway to various functionalized isoindolinones. organic-chemistry.org These methods avoid the need for pre-halogenated substrates and expensive or toxic reagents. organic-chemistry.org
The synthesis of isoindolinone building blocks often involves steps like Friedel-Crafts acetylation, followed by degradation to an acid, methylation, bromination, and subsequent lactam formation. beilstein-journals.orgnih.gov Another approach involves the intramolecular addition-elimination reaction of an amide to form the isoindolinone ring. beilstein-journals.orgnih.gov
Stereoselective Synthesis Considerations
The introduction of stereocenters into the isoindolinone scaffold is of significant interest due to the potential for developing chiral drugs.
Diastereoselective Control in Functional Group Introduction
Achieving diastereoselective control during the synthesis of functionalized isoindolinones is a key challenge. One reported method describes the diastereoselective one-step synthesis of functionalized cis-aziridinyl alcohols from trans-configured oxiranyl carbaldimines. nih.gov While not directly applied to this compound, this principle of substrate-controlled diastereoselection could be adapted to introduce functional groups with specific stereochemistry onto the isoindolinone core. The stereoselective introduction of a hydroxyl group can be achieved using methods like Sharpless asymmetric dihydroxylation. nih.gov
Enantioselective Approaches (if applicable to chiral variants)
Several enantioselective methods have been developed for the synthesis of chiral isoindolinones. researchgate.net One such approach involves a sequential palladium-catalyzed aza-Heck/Suzuki coupling reaction of O-phenyl hydroxamic ethers with arylboronic or alkenyl boronic acids. acs.org This method, utilizing chiral phosphoramidite (B1245037) ligands, yields chiral isoindolinones with high enantioselectivity under mild conditions. acs.org Another palladium-catalyzed method is the asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes, which provides access to chiral isoindolinones bearing a quaternary stereocenter. acs.org
Organocatalysis also offers a powerful tool for enantioselective synthesis. A chiral Brønsted acid-catalyzed asymmetric addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxy isoindolinones, affords N(acyl),S-acetals with a tetrasubstituted stereocenter in high yields and enantioselectivities. rsc.orgrsc.org These examples highlight the potential for creating chiral variants of this compound, should a stereocenter be introduced at a suitable position.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of isoindolinones aims to reduce the environmental impact of chemical processes.
Chemical Reactivity and Transformations of 7 Fluoro 6 Hydroxyisoindolin 1 One
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group at the C-6 position is a primary site for functionalization. Its nucleophilic character allows for a range of derivatization reactions, while its presence on the aromatic ring activates the system towards electrophilic attack and directs subsequent reactions.
The nucleophilicity of the hydroxyl group enables its conversion into ether and ester functionalities through O-alkylation and O-acylation, respectively. These reactions are fundamental for modifying the compound's steric and electronic properties.
O-Alkylation: This transformation is typically achieved by treating the parent phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. In related isoindolinone systems, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed in polar aprotic solvents like dimethylformamide (DMF) or acetone.
O-Acylation: The synthesis of ester derivatives from the hydroxyl group can be accomplished using acylating agents like acyl chlorides or anhydrides. Chemoselective O-acylation, in the presence of other nucleophilic sites such as the lactam nitrogen, can be achieved under specific conditions. For instance, direct acylation of unprotected hydroxyamino acids under acidic conditions selectively yields O-acyl derivatives, as the amine group is protonated and thus non-nucleophilic. nih.gov This principle can be applied to 7-Fluoro-6-hydroxyisoindolin-1-one, where acidic conditions would protect the lactam nitrogen from acylation. Alternatively, base-catalyzed acylation using pyridine (B92270) or triethylamine (B128534) is also a standard method.
| Reaction Type | Reagents & Conditions | Product Type | Representative Analogous Reaction |
| O-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Alkoxy-7-fluoroisoindolin-1-one | O-alkylation of a 6-hydroxyisoindolinone derivative with tert-butyl bromoacetate. |
| O-Acylation (Basic) | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) | 6-Acyloxy-7-fluoroisoindolin-1-one | N-acylation in benzoxazolin-2-one systems. nih.gov |
| O-Acylation (Acidic) | Acyl chloride (e.g., R-COCl), Acid (e.g., CF₃CO₂H) | 6-Acyloxy-7-fluoroisoindolin-1-one | Chemoselective O-acylation of hydroxyproline (B1673980) with acyl chlorides in trifluoroacetic acid. nih.gov |
The phenol moiety of this compound is susceptible to oxidation to form quinone structures. Phenols are readily oxidized, and the nature of the product depends on the substitution pattern and the oxidant used. libretexts.org Given the ortho relationship between the hydroxyl group and the fluorine atom, oxidation would be expected to regioselectively produce an o-quinone.
A highly effective reagent for the regioselective oxidation of phenols to o-quinones is o-iodoxybenzoic acid (IBX). nih.gov This process involves a double oxidation where a hydroxyl group is first installed ortho to the existing one, followed by oxidation of the resulting catechol intermediate to the corresponding o-quinone. nih.gov This transformation is typically performed in solvents like DMSO or fluorobenzene (B45895) at room temperature. The reaction is generally successful for phenols bearing at least one electron-donating group, a condition met by the isoindolinone scaffold. nih.gov The product of such a reaction would be 7-fluoro-isoindolin-1-one-5,6-dione, a highly reactive species useful in cycloaddition reactions.
| Reaction | Reagent | Product Type | Key Finding |
| Oxidation to o-Quinone | o-Iodoxybenzoic Acid (IBX) | o-Quinone | Phenols with electron-donating groups can be regioselectively oxidized to o-quinones using IBX. nih.gov |
| Oxidation of Hydroquinone | Ceric Ammonium Nitrate (CAN) (cat.), t-BuOOH | p-Quinone | Catalytic CAN effectively oxidizes hydroquinones to p-quinones. capes.gov.br |
While direct dehydration of the C-6 phenolic hydroxyl group to form an additional aromatic ring is a high-energy process requiring multiple steps, the isoindolinone core is known to participate in related elimination reactions to form unsaturated derivatives. For instance, 3-hydroxyisoindolin-1-ones can undergo acid-catalyzed dehydration to furnish 3-methyleneisoindolin-1-ones. jcu.edu.auresearchgate.net This reaction highlights the general propensity of the isoindolinone scaffold to form exocyclic double bonds under elimination conditions.
More relevantly, base-mediated elimination reactions can also occur. 3-Alkyl-3-hydroxyisoindolin-1-ones have been shown to undergo elimination via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism upon deprotonation, leading to the formation of an imine intermediate that tautomerizes to a (Z)-3-alkyleneisoindolin-1-one. researchgate.net Although these examples involve the C-3 position, they establish the feasibility of elimination pathways for the isoindolinone ring system to generate unsaturated products.
Reactivity of the Fluorine Atom
The carbon-fluorine bond is the strongest single bond to carbon, yet in aromatic systems, a fluorine atom can be an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The reactivity of the C-7 fluorine atom is modulated by the electron-withdrawing effect of the lactam carbonyl and the electron-donating effect of the C-6 hydroxyl group.
SNAr is a cornerstone reaction for functionalizing fluoroaromatics. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the fluoride (B91410) ion restores aromaticity and yields the substituted product. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group stabilize the Meisenheimer complex and accelerate the reaction.
For this compound, the lactam carbonyl acts as an electron-withdrawing group, activating the ring for nucleophilic attack. Conversely, the adjacent hydroxyl group is strongly electron-donating, which tends to deactivate the ring. This opposing electronic influence makes predicting reactivity complex, but SNAr remains a plausible and important pathway for derivatization. Common nucleophiles include amines, thiols, and alkoxides, typically in the presence of a base in a polar aprotic solvent like DMSO, DMF, or NMP. acsgcipr.orgmdpi.comd-nb.info
| Nucleophile | Reagents & Conditions | Product Type | Representative Analogous Reaction |
| Amines (R₂NH) | Base (e.g., K₂CO₃, KOH), Solvent (e.g., DMSO) | 7-(Amino)-6-hydroxyisoindolin-1-one | N-arylation of indoles with fluoroarenes using KOH in DMSO. mdpi.comresearchgate.net |
| Thiols (RSH) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | 7-(Thioether)-6-hydroxyisoindolin-1-one | SNAr of aryl fluorides with thiols in the presence of a base. acsgcipr.org |
| Alkoxides (RO⁻) | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 7-(Alkoxy)-6-hydroxyisoindolin-1-one | SNAr of polyfluoroarenes with alcohols to form aryl ethers. nih.gov |
Beyond SNAr, the direct activation and functionalization of aromatic C-F bonds represent an advanced area of synthetic chemistry. These transformations often require transition-metal catalysis or specialized reagents to overcome the high bond dissociation energy. mdpi.com
Methods for C-F bond activation can involve:
Transition Metal-Catalyzed Cross-Coupling: Palladium, nickel, or copper catalysts can mediate the coupling of fluoroarenes with various partners, although this is more challenging than with other aryl halides.
Metal-Free Activation: Systems using strong main-group bases or Lewis acids can promote C-F bond cleavage. For instance, silyl- or boryl-based reagents can facilitate defluorinative functionalization. mdpi.com
Enzymatic Cleavage: Certain metalloenzymes have been shown to be capable of cleaving the robust C-F bond, although this is primarily of interest in biodegradation and specialized biocatalysis. nih.gov
Applying these advanced methods to a complex molecule like this compound is challenging due to potential competing reactions with other functional groups. However, these strategies offer potential routes to novel derivatives that are inaccessible through traditional SNAr pathways.
Reactivity of the Lactam Moiety
The fused γ-lactam ring is a critical functional group in the isoindolinone core. Its reactivity centers on the nitrogen atom, the carbonyl group, and the potential for ring-opening.
The nitrogen atom of the lactam is a secondary amide and possesses a reactive N-H bond. This site is amenable to substitution, typically following deprotonation with a suitable base to form a nucleophilic amide anion. This anion can then react with various electrophiles to yield N-substituted derivatives. This process is a common strategy for introducing structural diversity and modulating the pharmacological properties of isoindolinone-based compounds.
The general reaction involves treating the isoindolinone with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an alkyl or aryl halide.
Table 1: Representative N-Substitution Reactions
| Reagent/Electrophile | Product Type | Conditions | Purpose/Application |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I, BnBr) | N-Alkylisoindolinone | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Introduction of simple alkyl or benzyl (B1604629) groups to explore structure-activity relationships. |
| Activated Aryl Halide | N-Arylisoindolinone | Palladium or Copper Catalyst, Base | Synthesis of complex derivatives with extended aromatic systems. |
| Acyl Chloride (e.g., AcCl) | N-Acylisoindolinone | Base (e.g., Pyridine) | Formation of N-acyl derivatives. |
While specific examples detailing the N-substitution of this compound are not extensively documented in readily available literature, this pathway is a fundamental and well-established transformation for the broader isoindolinone class. For instance, related isoindolinone scaffolds are known to undergo deprotonation of the lactam moiety followed by condensation with electrophilic partners to form more complex molecules. chim.it
The lactam carbonyl group is an amide carbonyl and is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo reaction with strong reducing agents or potent nucleophiles.
Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the isoindolinone into the corresponding 7-fluoro-6-hydroxyisoindoline. This reaction is a standard method for accessing the isoindoline (B1297411) core from isoindolinone precursors.
Addition of Organometallics: While challenging, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group. This can lead to ring-opening or the formation of hemiaminal intermediates, which may be unstable and react further. The outcome is highly dependent on the substrate, reagent, and reaction conditions.
Specific studies detailing these transformations on this compound are scarce, but these reactions represent plausible pathways based on the known chemistry of lactams.
The lactam ring can be opened under hydrolytic conditions, typically by heating with a strong acid or base. This process cleaves the amide bond to yield the corresponding γ-amino acid, in this case, 2-(aminomethyl)-3-fluoro-4-hydroxybenzoic acid. This ring-opening provides a route to derivatives of ortho-substituted benzoic acids.
Furthermore, isoindolinone synthesis itself often involves ring-opening and re-cyclization cascade reactions from different heterocyclic precursors. For example, methods exist where isoxazole (B147169) precursors undergo an iron-promoted ring-opening and ring-closing cascade to form the isoindolinone core. thieme-connect.com Similarly, tandem reactions involving the opening of other rings, such as aminals, followed by nucleophilic attack and re-cyclization, are employed to introduce substituents at the C-3 position of the isoindolinone scaffold. chim.it These strategies highlight the utility of ring dynamics in the synthesis and functionalization of this heterocyclic system.
Reactivity of the Aromatic System
The benzene (B151609) ring of this compound is substituted with an activating hydroxyl group, a deactivating fluoro group, and the fused lactam ring. This substitution pattern dictates the regioselectivity of further reactions on the aromatic core.
Electrophilic aromatic substitution (SEAr) is a key reaction for modifying the aromatic portion of the molecule. The outcome is determined by the directing effects of the existing substituents. There are two available positions for substitution on the aromatic ring: C-4 and C-5.
-OH group (at C-6): The hydroxyl group is a powerful activating group and an ortho, para-director. masterorganicchemistry.com It strongly activates the positions ortho to it (C-5 and C-7) and para to it (C-4, though this position is part of the fused ring system).
-F group (at C-7): The fluorine atom is a deactivating group due to its strong inductive electron withdrawal but is also an ortho, para-director because of resonance donation by its lone pairs. libretexts.org It directs incoming electrophiles to the C-6 and C-8 positions (C-8 is the C-1 of the lactam).
Lactam Ring: The amide group of the fused lactam ring is generally considered deactivating towards electrophilic substitution.
Table 2: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Effect | Influence on C-5 Substitution |
|---|---|---|---|---|
| -OH | C-6 | Strongly Activating (Resonance) | ortho, para | Strongly Favors |
| -F | C-7 | Deactivating (Inductive) | ortho, para | No direct influence |
An example supporting this analysis is the regioselective chlorination of the parent 6-hydroxyisoindolin-1-one (B1365024) with N-chlorosuccinimide (NCS), which yields the 7-chloro derivative, demonstrating substitution at the position ortho to the activating hydroxyl group. A similar outcome would be expected for other electrophilic reactions such as nitration, sulfonation, or Friedel-Crafts reactions on this compound, with the electrophile being directed to the C-5 position.
The halogen-dance reaction involves the base-catalyzed migration of a halogen atom around an aromatic or heterocyclic ring. This reaction typically requires a strong base, such as lithium diisopropylamide (LDA), and proceeds via a series of deprotonation and metal-halogen exchange steps.
However, this reaction is generally not applicable to fluoro-substituted aromatics. Among the halogens, fluorine atoms are known to hardly migrate under typical halogen-dance conditions. This is attributed to the high strength of the C-F bond and the instability of the intermediates that would be required for fluorine migration. Therefore, a halogen-dance reaction involving the migration of the fluorine atom at the C-7 position of this compound is not considered a feasible transformation.
Chemo-, Regio-, and Stereoselectivity in Reactions
The chemical behavior of this compound is governed by the interplay of its constituent functional groups: a phenolic hydroxyl group, a fluorine atom on an aromatic ring, and a lactam moiety. These features present multiple reactive sites, making selectivity a critical consideration in any chemical transformation.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the primary sites for reaction are the phenolic hydroxyl group, the aromatic ring, and the N-H and C=O bonds of the lactam.
O-Functionalization vs. N-Functionalization: The hydroxyl group and the lactam nitrogen are both nucleophilic. The hydroxyl group (pKa ~10) is more acidic than the lactam N-H (pKa ~17-19) and can be more readily deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile. Therefore, in the presence of a base and an electrophile (e.g., an alkyl halide), selective O-alkylation is generally favored over N-alkylation. To achieve N-alkylation, the hydroxyl group would typically require protection.
Aromatic Substitution vs. Other Reactions: The benzene ring, activated by the electron-donating hydroxyl group, is susceptible to electrophilic aromatic substitution. However, the conditions required for these reactions (e.g., strong acids) could potentially lead to side reactions at the lactam functionality. The choice of reagents and conditions is therefore crucial to ensure that substitution on the aromatic ring occurs without undesired reactions elsewhere in the molecule.
Regioselectivity
Regioselectivity concerns the specific position at which a reaction occurs. For this compound, this is most relevant in electrophilic aromatic substitution and in reactions of the ambident nucleophiles that can be formed from it.
Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles. The hydroxyl group at C6 is a powerful ortho-, para-directing group. The fluorine atom at C7 is a deactivating group but is also ortho-, para-directing. The positions ortho and para to the hydroxyl group are C5 and C7. The position ortho to the fluorine is C6. The combined effect of these substituents strongly directs incoming electrophiles to the C5 position . The C7 position is sterically hindered by the adjacent isoindolinone ring structure and electronically deactivated by the fluorine atom.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent Example | Predicted Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 7-Fluoro-6-hydroxy-5-nitroisoindolin-1-one | The hydroxyl group is a strong activating and ortho, para-directing group, directing the nitro group to the C5 position. |
| Bromination | Br₂ in AcOH | 5-Bromo-7-fluoro-6-hydroxyisoindolin-1-one | The hydroxyl group directs the bromine to the less sterically hindered ortho position (C5). |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | 5-Acetyl-7-fluoro-6-hydroxyisoindolin-1-one | The acyl group is directed to the C5 position due to the powerful activating effect of the adjacent hydroxyl group. |
This table is based on established principles of electrophilic aromatic substitution and serves as a predictive guide in the absence of specific experimental data for this compound.
O-Alkylation vs. C-Alkylation: The phenoxide ion formed by deprotonation of the hydroxyl group is an ambident nucleophile, with nucleophilic character on both the oxygen and the C5 carbon (due to resonance). The outcome of alkylation reactions (O- versus C-alkylation) is influenced by factors such as the solvent, counter-ion, and the nature of the electrophile, as dictated by Hard-Soft Acid-Base (HSAB) theory. Generally, harder electrophiles and polar aprotic solvents favor O-alkylation , while softer electrophiles and non-polar solvents might lead to a greater proportion of C-alkylation at the C5 position.
Stereoselectivity
Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of this compound, which is itself achiral, stereoselectivity becomes relevant when a new chiral center is introduced, most commonly at the C3 position of the isoindolinone ring.
While no specific studies on this compound were found, research on the synthesis of other 3-substituted isoindolinones provides insight into achieving stereocontrol.
Diastereoselective and Enantioselective Reactions: The introduction of a substituent at the C3 position can be achieved through various methods, such as the reduction of a 3-substituted-3-hydroxyisoindolin-1-one or the addition of a nucleophile to an N-acyliminium ion intermediate. The stereochemical outcome of these reactions can be controlled by using chiral reagents, catalysts, or auxiliaries. For instance, the use of a chiral organocatalyst in the addition of a nucleophile to an imine precursor of the isoindolinone can lead to the formation of one enantiomer in excess.
Table 2: Illustrative Examples of Stereoselective Syntheses of 3-Substituted Isoindolinones (Analogous Systems)
| Reaction Type | Chiral Influence | Typical Diastereo/Enantiomeric Excess | Reference Type |
| Asymmetric nitro-Mannich reaction followed by cyclization | Chiral organocatalyst (e.g., Takemoto's catalyst) | Up to 98% ee | Academic Literature on analogous substrates. researchgate.netmdpi.com |
| Addition of organometallic reagents to N-acyliminium ions | Chiral auxiliary on the nitrogen atom | Good to excellent diastereoselectivity | Review articles on isoindolinone synthesis. nih.gov |
| Catalytic asymmetric hydrogenation of 3-alkylideneisoindolin-1-ones | Chiral metal catalyst (e.g., Rhodium-based) | High enantioselectivity | General literature on asymmetric catalysis. |
This table illustrates general strategies for achieving stereoselectivity in the synthesis of chiral isoindolinones and does not represent reactions performed on this compound itself.
Spectroscopic and Advanced Structural Elucidation of 7 Fluoro 6 Hydroxyisoindolin 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
High-Resolution ¹H NMR Chemical Shift Analysis
High-resolution proton (¹H) NMR spectroscopy offers valuable information about the chemical environment of each proton in a molecule. In 7-fluoro-6-hydroxyisoindolin-1-one, the aromatic protons, the methylene (B1212753) protons of the isoindolinone ring, the hydroxyl proton, and the amine proton would each exhibit distinct signals.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine and hydroxyl substituents. The fluorine atom, being highly electronegative, will deshield nearby protons, causing them to resonate at a higher chemical shift. Conversely, the hydroxyl group is an electron-donating group, which would shield adjacent protons, shifting their signals to a lower frequency. The proton on the nitrogen atom of the lactam ring and the hydroxyl proton are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. libretexts.org The methylene protons (H-3) would likely appear as a singlet if there is no coupling to the N-H proton.
A D₂O shake experiment can be utilized to confirm the identity of the -OH and -NH protons, as these protons will exchange with deuterium, leading to the disappearance of their signals from the spectrum. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.0 - 7.5 | Doublet |
| H-5 | 6.8 - 7.2 | Doublet |
| CH₂ (H-3) | ~4.5 | Singlet |
| OH | Variable (broad) | Singlet |
| NH | Variable (broad) | Singlet |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
¹³C NMR Chemical Shift and Multiplicity Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the lactam ring is expected to be the most deshielded, appearing at a high chemical shift (typically 160-180 ppm).
The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller couplings. The chemical shifts of the aromatic carbons are also influenced by the hydroxyl group. The methylene carbon (C-3) will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. wikipedia.org In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split by coupling to adjacent protons (ortho-coupling), which can help confirm the substitution pattern on the aromatic ring. wikipedia.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). creative-biostructure.com This technique is crucial for connecting different parts of the molecule. For instance, it can show correlations from the methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic carbons, confirming the isoindolinone ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This provides information about the three-dimensional structure and conformation of the molecule. For example, NOESY could show correlations between the methylene protons and the proton at the C-4 position of the aromatic ring, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct formula can be confidently assigned, distinguishing it from other potential structures with the same nominal mass.
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry provides critical insights into the molecular weight and structural framework of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would produce a molecular ion peak corresponding to its molecular weight, which can be subsequently fragmented. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, with the isoindolinone core offering several predictable cleavage points.
The analysis of related heterocyclic structures, such as derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline, reveals common fragmentation behaviors that are applicable to the isoindolinone scaffold. researchgate.net Key fragmentation events for this compound would likely include:
Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactams and cyclic ketones is the neutral loss of a CO molecule (28 Da) from the molecular ion. This cleavage of the lactam ring would result in a stable, resonance-delocalized radical cation.
Retro-Diels-Alder (RDA) Reaction: The bicyclic system can undergo an RDA reaction, a common pathway for cyclic systems, leading to the cleavage of the heterocyclic ring and providing information about the substituents on the aromatic ring.
Cleavage of the Heterocyclic Ring: Besides the loss of CO, other fissions within the five-membered lactam ring can occur. Cleavage adjacent to the nitrogen atom or the carbonyl group can lead to the formation of various fragment ions that help to piece together the core structure.
Loss of Small Molecules: The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O, 18 Da), particularly under certain ionization conditions.
The specific fluorine substituent would also influence the fragmentation, and its presence would be confirmed by the characteristic isotopic pattern and mass of the fluorine-containing fragments.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Formation Pathway | m/z (Mass-to-Charge Ratio) |
| [M]+• | Molecular Ion | 181.04 |
| [M - CO]+• | Loss of carbon monoxide from the lactam ring | 153.04 |
| [M - H₂O]+• | Loss of water from the hydroxyl group | 163.03 |
| Further Fragments | Complex rearrangements and cleavages post initial loss | Various |
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a definitive solid-state structure of this compound, assuming a suitable single crystal can be grown.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. Structural refinement is then carried out using established software packages. mdpi.com
An SC-XRD analysis of this compound would yield a wealth of structural information, including:
Unambiguous Connectivity: Confirmation of the covalent bonding framework, including the positions of the fluoro and hydroxyl groups on the aromatic ring.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C-N, C-F, C-O) and angles, revealing details about hybridization and ring strain.
Conformational Details: The planarity of the bicyclic system and the orientation of the substituents.
Intermolecular Interactions: Crucially, it would reveal the hydrogen bonding network in the solid state. The hydroxyl (-OH) and amine (-NH-) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O), hydroxyl oxygen, and fluorine atom can act as acceptors. These interactions govern the crystal packing and influence the compound's physical properties.
While a specific crystal structure for this exact compound is not publicly available, analysis of related heterocyclic compounds suggests it would likely crystallize in a common space group such as P2₁/c or P-1. mdpi.com
Table 2: Representative Data Obtained from a Single Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Value (Hypothetical) |
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group provides a complete description of the crystal's symmetry. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 5.2 Å, c = 16.1 Å, β = 95° |
| Z Value | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~4-6% |
Infrared (IR) and Raman Spectroscopy for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. youtube.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.govyoutube.com The combined use of both techniques provides a more complete vibrational profile of this compound.
Key expected vibrational modes include:
O-H and N-H Stretching: The hydroxyl and amide groups will show characteristic stretching bands in the high-frequency region (3200-3500 cm⁻¹). These bands are often broad in the IR spectrum due to hydrogen bonding.
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.
Carbonyl (C=O) Stretching: The lactam carbonyl group is expected to produce a very strong absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. nih.gov Conversely, this bond often yields a weak signal in the Raman spectrum.
Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bond will have a characteristic strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range.
The complementarity of IR and Raman is particularly useful; for example, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Expected Intensity |
| O-H / N-H | Stretching | 3200 - 3500 | 3200 - 3500 | Medium-Strong, Broad (IR) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C=O (Lactam) | Stretching | 1650 - 1700 | 1650 - 1700 | Strong (IR), Weak (Raman) |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-O (Phenolic) | Stretching | 1200 - 1260 | 1200 - 1260 | Strong (IR) |
| C-F | Stretching | 1000 - 1400 | 1000 - 1400 | Strong (IR) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ), is a powerful tool for studying chiral molecules. nih.gov
The parent molecule, this compound, is achiral and therefore will not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for instance by substitution at the nitrogen atom or elsewhere, the resulting enantiomers will produce mirror-image CD spectra. This makes CD spectroscopy an indispensable technique for:
Determination of Absolute Configuration: The absolute stereochemistry of a chiral derivative can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment.
Conformational Analysis: CD spectra are highly sensitive to the three-dimensional structure and conformation of molecules in solution. nih.gov This allows for the study of conformational preferences and dynamics.
The CD spectrum is typically plotted as the difference in molar extinction coefficient (Δε) versus wavelength. The characteristic positive and negative peaks are known as Cotton effects. For a chiral derivative of this compound, electronic transitions associated with the aromatic chromophore and the lactam group would become CD-active, giving rise to a unique spectral signature.
Table 4: Illustrative Data for Absolute Configuration Assignment of a Chiral Derivative using ECD Spectroscopy
| Method | Wavelength (nm) / Transition | Sign of Cotton Effect (Δε) | Conclusion |
| Experimental | 280 nm (π → π) | + | |
| 250 nm (π → π) | - | ||
| Calculated (R-enantiomer) | 282 nm (π → π) | + | Matches Experiment |
| 248 nm (π → π) | - | ||
| Calculated (S-enantiomer) | 282 nm (π → π) | - | Does not Match Experiment |
| 248 nm (π → π) | + |
Computational and Theoretical Investigations of 7 Fluoro 6 Hydroxyisoindolin 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations would be instrumental in characterizing the fundamental properties of 7-Fluoro-6-hydroxyisoindolin-1-one.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, a computational model of this compound would be created, and its energy would be minimized with respect to all atomic coordinates. This process yields the equilibrium geometry, which corresponds to a local or global minimum on the potential energy surface. ekb.eg
For flexible molecules, a conformational analysis is necessary to identify the most stable isomer, or conformer. researchgate.net This involves exploring various spatial arrangements that arise from the rotation around single bonds. Although the isoindolinone core is rigid, rotation of the hydroxyl proton could be examined. Each potential conformer's geometry is optimized, and their relative energies are compared to identify the global minimum—the most stable and likely conformation of the molecule under the conditions of the calculation. researchgate.netscispace.com The optimized geometrical parameters, such as bond lengths and angles, can then be compared with experimental data if available. nih.gov
DFT calculations provide detailed information about the electronic structure of a molecule. Key to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netpmf.unsa.ba Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. pmf.unsa.ba Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Orbital Properties for this compound (Note: The following values are illustrative examples of data that would be obtained from DFT calculations and are not from a published study on this specific molecule.)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron-donating orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. scirp.org |
After geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration (stretching, bending, twisting). The results of these calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, the calculated vibrational frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. nih.gov
By comparing the theoretical spectrum with an experimental one, researchers can validate the calculated structure and make detailed assignments of the observed spectral bands to specific molecular motions. nih.gov Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov
Table 2: Expected Vibrational Frequencies for Key Functional Groups (Note: This table presents typical frequency ranges for the functional groups in this compound, which would be precisely calculated in a theoretical study.)
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 |
| N-H (lactam) | Stretching | 3100-3300 |
| C=O (lactam) | Stretching | 1680-1720 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-F (aromatic) | Stretching | 1000-1250 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights into how reactants are converted into products.
To understand how a chemical reaction involving this compound proceeds, computational methods can be used to map the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. nih.govrsc.org
A transition state is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. rsc.org By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which governs the reaction rate. Computational characterization of the transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering a detailed picture of the bond-breaking and bond-forming processes. rsc.org
Many chemical reactions can produce more than one stereoisomer. When a reaction shows a preference for forming one stereoisomer over another, it is said to be stereoselective. Computational chemistry can be used to explain the origin of this selectivity. rsc.org
For a reaction involving this compound that could result in multiple stereoisomers, researchers would calculate the reaction pathways leading to each possible product. By comparing the activation energies of the different diastereomeric transition states, it is possible to predict which product will be formed preferentially. The pathway with the lower energy transition state will be kinetically favored, leading to the major product. This analysis allows for a rationalization of the observed stereoselectivity based on the energetic and structural details of the competing transition states. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique can provide detailed insights into the behavior of a compound like this compound in a biological system, for instance, by simulating its interaction with a target protein. nih.gov
An MD simulation would begin by defining a system containing the isoindolinone derivative and its environment, such as a solvent or a biological membrane. The forces between the atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic evolution. nih.gov Through this, researchers can observe conformational changes, binding events, and the stability of interactions. nih.gov For this compound, MD simulations could elucidate how the fluorine and hydroxyl groups influence its binding affinity and specificity to a particular biological target.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physical or chemical properties, excluding biological outcomes. For this compound, a QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural features.
These descriptors could include constitutional, topological, geometrical, and electronic parameters. By analyzing a dataset of related isoindolinone compounds with known properties, a predictive model can be developed. This model could then be used to estimate properties of this compound, such as its solubility, boiling point, or chromatographic retention time, based solely on its molecular structure.
Table 1: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Randić Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Polarizability |
Reactivity Descriptors from Conceptual DFT
Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity. nih.gov From DFT calculations, various reactivity descriptors can be derived that offer insights into the behavior of this compound in chemical reactions.
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Information Provided |
| Fukui Function | Identifies local reactive sites within the molecule. nih.gov |
| Chemical Potential | Measures the escaping tendency of an electron from the system. |
| Chemical Hardness | Measures the resistance to change in electron distribution. |
| Global Softness | The inverse of global hardness, indicating overall reactivity. |
| Electrostatic Potential | Visualizes charge distribution and predicts reactive sites. scirp.org |
Advanced Applications of 7 Fluoro 6 Hydroxyisoindolin 1 One in Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block
The strategic placement of functional groups on the 7-Fluoro-6-hydroxyisoindolin-1-one scaffold makes it an ideal starting point for constructing more elaborate molecular architectures. The inherent reactivity of the lactam, the hydroxyl group, and the fluorinated aromatic ring can be selectively exploited to build complexity.
Precursor for Complex Polycyclic Heterocycles
The synthesis of complex, multi-ring systems is a central goal in organic chemistry, often aimed at creating novel therapeutic agents or materials. Isoindolinone derivatives serve as foundational units for building such structures. clockss.org The structure of this compound is primed for annulation reactions, where additional rings are fused onto the existing bicyclic core.
For instance, the hydroxyl group can be converted into a triflate or other reactive leaving group to facilitate cross-coupling reactions, while the nitrogen atom of the lactam can participate in cyclization cascades. Methodologies developed for creating polycyclic fused 7-deazapurines from other heterocyclic precursors demonstrate a viable strategy that could be adapted for this compound, potentially leading to novel classes of polycyclic aromatic systems with unique photophysical or biological properties. nih.gov The condensation of isoindolinones with other reagents to form larger heterocyclic structures is a known synthetic pathway.
Intermediate in the Synthesis of Diverse Libraries
Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally varied small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently create a wide range of molecular skeletons, rather than focusing on a single target. This compound is an excellent scaffold for such endeavors.
Starting from this single intermediate, a vast library of compounds can be generated through parallel synthesis. The distinct functional handles—the aromatic ring, the hydroxyl group, and the N-H of the lactam—allow for orthogonal chemical modifications. For example, the hydroxyl group can be alkylated or acylated, the lactam nitrogen can be substituted with a variety of side chains, and the aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. This approach enables the rapid creation of a large number of unique derivatives, which is a cornerstone of modern drug discovery and materials science research. nih.govnih.gov
Scaffold for Rational Molecular Design
Rational molecular design involves the deliberate, step-by-step construction of molecules to achieve specific, predetermined properties. The well-defined structure of this compound makes it an ideal platform for this design-intensive approach.
Design of Molecules with Tunable Electronic Properties
The introduction of fluorine into organic molecules is a widely used strategy to modulate their electronic characteristics, metabolic stability, and binding affinities. cymitquimica.com In this compound, the powerful electron-withdrawing nature of the fluorine atom at the C-7 position, adjacent to the electron-donating hydroxyl group at C-6, creates a polarized aromatic system.
Synthesis of Chemically Versatile Derivatives
The chemical versatility of this compound allows for the creation of a broad spectrum of derivatives with tailored functionalities. The primary reactive sites can be independently addressed to install a variety of chemical groups, as detailed in the following table.
| Reactive Site | Potential Reaction | Resulting Functional Group | Potential Application |
| 6-Hydroxy Group | Etherification (e.g., Williamson ether synthesis) | Alkoxy, Aryloxy | Modulate solubility and electronic properties |
| Esterification | Ester | Prodrug design, modification of polarity | |
| Conversion to Triflate | O-Tf | Intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | |
| Lactam N-H | N-Alkylation | Secondary Amide | Introduce diverse side chains for library synthesis |
| N-Arylation | N-Aryl Amide | Core for pharmacologically active structures | |
| Acylation | Imide | Alter electronic properties and steric profile | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration | Introduce further handles for functionalization |
This synthetic tractability makes the compound a valuable building block for creating derivatives with finely tuned steric and electronic properties for a wide range of applications. nih.govmdpi.com
Development of Functional Molecular Probes (non-clinical)
Functional molecular probes are essential tools in chemical biology for interrogating complex biological systems in a non-clinical research setting. These probes often rely on specific structural motifs that confer properties like fluorescence or binding selectivity.
While direct application of this compound as a standalone probe is not widely documented, its structural features make it an excellent candidate for incorporation into larger probe systems. The fluorinated aromatic core can contribute to desirable photophysical properties. For instance, related polycyclic heterocycles synthesized from aromatic precursors have been shown to be fluorescent. nih.gov By using this compound as a building block, it is conceivable to design novel fluorescent probes. The hydroxyl group provides a convenient attachment point for linkers connected to recognition elements (e.g., biotin, peptides) or other functional moieties, allowing for the construction of sophisticated molecular tools for in vitro assays and cell imaging studies. The inherent properties of fluorinated heterocycles, such as enhanced stability and specific interactions, are advantageous in probe design. cymitquimica.com
Applications in Organic Materials
The exploration of this compound in materials science is still in its nascent stages. However, based on the known properties of related chemical structures, several chemically plausible, research-focused applications can be proposed. The presence of the fluorine atom can enhance properties such as thermal stability and oxidative resistance, while the hydroxyl group offers a reactive handle for polymerization or functionalization. The isoindolinone core itself is a planar, electron-deficient system that could contribute to desirable electronic and photophysical properties.
Potential research directions could include the incorporation of the this compound moiety into conjugated polymers for optoelectronic applications. The electron-withdrawing nature of the fluorine atom and the isoindolinone ring system could be utilized to tune the electronic band gap of such polymers, potentially leading to materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the ability of the hydroxyl group to participate in hydrogen bonding could be exploited in the design of self-assembling materials or liquid crystals. The specific substitution pattern of this compound could direct the formation of ordered supramolecular structures with interesting anisotropic properties.
It is important to emphasize that while these applications are chemically plausible, dedicated research is required to synthesize and characterize materials incorporating this compound and to evaluate their performance in any potential devices. Currently, there is a lack of published research focusing specifically on the material properties and applications of this compound.
Future Perspectives and Challenges in Research on 7 Fluoro 6 Hydroxyisoindolin 1 One
Development of More Efficient and Sustainable Synthetic Routes
The future of research into 7-Fluoro-6-hydroxyisoindolin-1-one is intrinsically linked to the development of robust and environmentally benign synthetic strategies. Current approaches to substituted isoindolinones often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future endeavors should prioritize the design of more atom-economical and sustainable routes.
Key areas for development include:
Catalytic C-H Functionalization: Directing the activation and functionalization of C-H bonds on a readily available precursor would offer a highly efficient route, minimizing the need for pre-functionalized starting materials.
Novel Cyclization Strategies: Exploring new catalytic cycles for the formation of the isoindolinone ring system, potentially through transition-metal catalysis or organocatalysis, could lead to milder reaction conditions and improved yields. nih.govirb.hr
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost and stability |
| Novel Cyclization Methods | Milder reaction conditions, broader substrate scope | Catalyst development, control of side reactions |
| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme discovery and optimization, substrate specificity |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring of this compound is expected to give rise to unique reactivity. A thorough investigation of its chemical behavior is crucial for unlocking its full potential.
Future research should focus on:
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of these reactions will be fundamental for predictable functionalization of the benzene (B151609) ring. The directing effects of the fluorine and hydroxyl groups will be a key area of study.
Reactions at the Lactam Moiety: Investigating the reactivity of the N-H and carbonyl groups of the lactam ring will open doors to a wide range of derivatives.
Unconventional Transformations: Exploring novel, perhaps photochemically or electrochemically driven, transformations could unveil unprecedented reaction pathways and lead to the synthesis of complex molecular architectures.
Advancements in Stereochemical Control and Derivatization
The introduction of stereocenters into the isoindolinone scaffold is of paramount importance, particularly for potential applications in medicinal chemistry. Future research must address the challenge of stereochemical control during synthesis and derivatization.
Key research directions include:
Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound derivatives will be a significant milestone.
Diastereoselective Derivatization: For derivatives with multiple stereocenters, controlling the relative stereochemistry is crucial. This can be achieved through substrate-controlled or reagent-controlled approaches. egrassbcollege.ac.in
Chiral Resolution: While less efficient, the development of effective chiral resolution techniques for racemic mixtures can provide access to enantiomerically pure compounds for initial biological evaluation.
Integration with Flow Chemistry and Automated Synthesis
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the research and development of this compound and its derivatives.
The benefits of this integration are manifold:
Rapid Reaction Optimization: Flow chemistry allows for the rapid screening of reaction parameters, leading to faster optimization of synthetic protocols. youtube.comuc.pt
Enhanced Safety: The generation and use of hazardous reagents can be performed in situ in a continuous flow system, minimizing risks. youtube.com
Scalability: Flow chemistry provides a seamless transition from laboratory-scale synthesis to larger-scale production.
Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of derivatives for high-throughput screening in drug discovery and materials science. nih.govresearchgate.net
The following table outlines the potential impact of these technologies:
| Technology | Impact on Research of this compound |
| Flow Chemistry | Faster development of synthetic routes, safer handling of reactive intermediates, straightforward scalability. uc.pt |
| Automated Synthesis | Rapid generation of compound libraries for screening, efficient exploration of structure-activity relationships. nih.gov |
Identification of Novel Non-Clinical Applications and Functionalization
Beyond the traditional focus on medicinal chemistry, the unique properties of this compound may lend themselves to a variety of non-clinical applications.
Potential areas of exploration include:
Materials Science: The fluorinated and hydroxylated aromatic system could be a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Probes: The scaffold could be functionalized with reporter groups to serve as a fluorescent probe for sensing specific analytes or for imaging biological processes.
Agrochemicals: The biological activity of isoindolinone derivatives could be explored in the context of developing new herbicides or pesticides.
Addressing Challenges in Regio- and Stereochemical Control for Complex Derivatives
As research progresses towards more complex derivatives of this compound, the challenges associated with controlling regioselectivity and stereoselectivity will become more pronounced.
Key challenges and potential solutions include:
Regiocontrol in Poly-substituted Systems: The synthesis of derivatives with multiple substituents on the aromatic ring will require a deep understanding of the directing effects of all functional groups present. The development of highly regioselective synthetic methods will be critical. nih.govirb.hrfigshare.com
Stereocontrol in Complex Scaffolds: The creation of multiple stereocenters with defined relative and absolute configurations will necessitate the use of sophisticated asymmetric synthesis strategies. egrassbcollege.ac.in This may involve the use of chiral catalysts, chiral auxiliaries, or substrate-based control.
Q & A
Q. How should researchers design a mechanistic study to investigate the role of fluorine in modulating the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 5-fluoro vs. 7-fluoro) and assess structure-activity relationships (SAR) using enzyme inhibition assays. Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with non-fluorinated counterparts. Validate hypotheses via site-directed mutagenesis of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
